4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid
Description
Properties
CAS No. |
916134-92-4 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-12-6-8-15(9-7-12)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
InChI Key |
IWWVNFQSMJQDAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions, including esterification and amidation, which are critical for modifying pharmacological properties or synthesizing derivatives.
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters. For example, methyl ester formation is achieved via methanol in the presence of sulfuric acid or coupling reagents:
Amidation
Coupling with amines using carbodiimide reagents (e.g., EDC, WSCD) and HOBt forms amides, a key step in drug development:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine, EDC, HOBt | DMF, 24–48 h | Piperidine-1-carboxamide derivatives | 70–88% |
Reactivity of the Piperidine Ring
The piperidine nitrogen’s basicity and the ring’s conformation influence alkylation and acylation reactions.
N-Alkylation
Quaternary ammonium salts form via alkylation of the nitrogen, though the carboxylic acid group may require protection:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl halide, NaH | DMF, 0°C to RT | N-Alkylated piperidine derivatives | 60–75% |
Ring Functionalization
Electrophilic substitution at the 4-methoxybenzyl group or oxidation of the methylene bridge can occur:
Aromatic Substitution Reactions
The electron-rich 4-methoxyphenyl group undergoes electrophilic aromatic substitution (EAS):
Nitration and Sulfonation
Directed by the methoxy group’s ortho/para effect:
Decarboxylation
Thermal or catalytic decarboxylation removes CO<sub>2</sub>, yielding 4-(4-methoxybenzyl)piperidine:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Cu powder, Quinoline, Δ | 4-(4-Methoxybenzyl)piperidine | 78% |
Reduction
The carboxylic acid group can be reduced to an alcohol, though this is less common for N-attached acids:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub>, THF | Reflux, 6 h | 4-(4-Methoxybenzyl)piperidin-1-ylmethanol | 40% |
Scientific Research Applications
Scientific Research Applications
The applications of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid are diverse, spanning several scientific domains:
Medicinal Chemistry
- Therapeutic Potential : The compound is under investigation for its anti-inflammatory and analgesic properties. Preliminary studies suggest it may modulate neurotransmitter systems, indicating potential use in treating pain and inflammatory conditions.
- Drug Development : It serves as a building block for synthesizing more complex molecules aimed at developing new therapeutic agents.
Biological Studies
- Molecular Interactions : Research has focused on its interactions with biological macromolecules, particularly enzymes and receptors involved in various metabolic pathways. This includes studies on its binding affinity to specific targets that could lead to the development of novel drugs .
- Antituberculosis Activity : In silico studies have identified compounds related to this structure that exhibit antituberculosis properties. These studies utilize molecular docking techniques to predict binding stability with proteins associated with Mycobacterium tuberculosis, highlighting the compound's potential in combating drug-resistant strains .
Pharmacological Studies
- Structure-Activity Relationship (SAR) : Investigations into the SAR of derivatives have revealed that modifications to the piperidine ring or substituents significantly affect biological activity. For instance, certain derivatives have shown enhanced bradycardic activity, making them candidates for antihypertensive therapies .
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes such as fatty acid amide hydrolase, which is relevant in treating anxiety and pain disorders .
Case Studies
Several case studies illustrate the compound's applications:
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Substituent Position : The 4-methoxy group in the target compound contrasts with the 2-methoxy isomer in , which may alter steric interactions and electronic effects.
- Functional Groups : Carboxylic acids (e.g., target, ) enhance polarity and solubility compared to esters (), which are more lipophilic but prone to hydrolysis.
- Heterocyclic Additions : Oxazole (), isoxazole (), and indole () moieties introduce hydrogen-bonding capabilities and metabolic stability.
Pharmacokinetic Considerations
- Metabolic Stability : Heterocycles like oxadiazole () and benzothiazole () resist enzymatic degradation compared to ester-linked compounds.
Biological Activity
4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is a piperidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid can be represented as follows:
This structure consists of a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Antioxidant Activity
Research has shown that piperidine derivatives exhibit significant antioxidant properties. The antioxidant potential of compounds similar to 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid has been evaluated using various assays, including:
- DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. Compounds with methoxy substitutions tend to show enhanced radical scavenging activity.
- Lipid Peroxidation Inhibition : The ability to inhibit lipid peroxidation is crucial for determining antioxidant capacity. Studies indicate that derivatives with piperidine structures can effectively reduce lipid peroxidation levels, indicating their potential as antioxidants .
Antimicrobial Activity
The antimicrobial efficacy of piperidine derivatives has been extensively documented. 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 75 µg/mL to over 150 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Piperidine derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) makes it a candidate for cognitive enhancement therapies .
Study on Antioxidant Properties
In a study assessing the antioxidant capacity of various piperidine derivatives, it was found that those with methoxy groups significantly outperformed others in DPPH radical scavenging assays. This study provided quantitative data illustrating the relationship between structural modifications and antioxidant efficacy .
Evaluation of Antimicrobial Activity
A comparative analysis was conducted on several piperidine derivatives, including 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid. The results indicated that this compound exhibited moderate antibacterial activity against E. coli and S. aureus, with an MIC comparable to established antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism/Assay Used | Observations/Results |
|---|---|---|
| Antioxidant | DPPH, Lipid Peroxidation | Significant radical scavenging activity |
| Antimicrobial | MIC Tests | Moderate activity against Gram-positive/negative bacteria |
| Neuroprotective | AChE Inhibition | Potential cognitive enhancement |
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Answer: A common approach involves introducing the 4-methoxyphenylmethyl group to the piperidine ring via reductive amination or alkylation. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate derivatives can be synthesized by reacting protected piperidine intermediates with substituted aryl halides under basic conditions (e.g., DIPEA in IPA at 100°C) . Optimizing stoichiometry and reaction time is critical: excess reagents improve coupling efficiency, while temperature control minimizes side reactions. Post-synthesis, purification via silica gel chromatography (e.g., CH₂Cl₂:IPA:hexane gradients) ensures high purity. Yield optimization often requires iterative adjustment of solvent polarity and catalyst loading .
Q. How can researchers confirm the structural integrity and purity of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid using spectroscopic and chromatographic methods?
Answer:
- NMR Spectroscopy: Analyze proton environments (e.g., methoxy group at δ 3.8 ppm, piperidine ring protons between δ 1.5–3.5 ppm) and verify coupling patterns to confirm substituent positions .
- HPLC: Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure method robustness .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+ for C₁₄H₁₉NO₃: 262.1) and monitor fragmentation patterns .
Advanced Research Questions
Q. What strategies are effective in modifying the piperidine ring or substituents to enhance pharmacological activity, based on SAR studies of analogous structures?
Answer:
- Substituent Positioning: Introduce electron-donating groups (e.g., methoxy) at the para position of the phenyl ring to enhance receptor binding, as seen in 5-HT4 agonists like TD-8954 .
- Ring Functionalization: Replace the carboxylic acid with ester or amide groups to improve bioavailability. For example, tert-butyl ester protection in analogs (e.g., 4-[4-(pyrazolyl)piperidine]-1-carboxylate) increases metabolic stability .
- Piperidine Conformation: Lock the piperidine ring in a chair conformation via bulky substituents (e.g., tert-butyl) to optimize target engagement, as demonstrated in mTOR inhibitors .
Q. How can contradictory data regarding the biological targets of piperidine derivatives be resolved through in vitro and in vivo experimental design?
Answer:
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. For example, mTOR inhibitors require parallel assays with PI3K/AKT pathway inhibitors to rule off-target effects .
- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves in primary cell lines (e.g., HEK293 for GPCRs) to differentiate direct effects from cytotoxicity .
- Metabolite Profiling: Identify active metabolites via LC-MS in plasma samples from rodent models to explain discrepancies between in vitro and in vivo efficacy .
Q. What computational methods are suitable for predicting the binding interactions of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid with potential biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT4 receptor) or kinases (e.g., mTOR). Validate poses with X-ray crystallography data from analogs (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide ).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen bond retention .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
